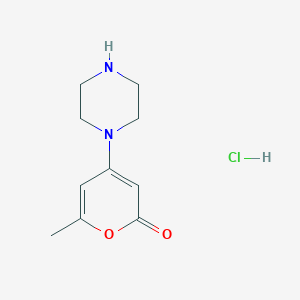

6-Methyl-4-piperazin-1-ylpyran-2-one;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of pyran derivatives, such as 6-Methyl-4-piperazin-1-ylpyran-2-one;hydrochloride, has been a topic of interest due to their broad spectrum of biological and pharmaceutical properties . A common approach for the synthesis of pyran derivatives is the multicomponent reaction (MCR) approach . This method involves a one-pot reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under different catalytic conditions .Chemical Reactions Analysis

The chemical reactions involving pyran derivatives are diverse and depend on the specific functional groups present in the molecule . Pyran derivatives can undergo a variety of reactions, including substitution, addition, and elimination reactions .Scientific Research Applications

Anticonvulsant Activity

- Synthesis and Anticonvulsant Activity of Kojic Acid Derivatives: A study by Aytemir, Septioğlu, and Çalış (2010) synthesized derivatives of 4H-pyran-4-one, including compounds structurally similar to 6-methyl-4-piperazin-1-ylpyran-2-one hydrochloride, demonstrating potential anticonvulsant properties. These compounds were tested for maximal electroshock (MES) and subcutaneous Metrazol (scMet) induced seizure tests, indicating significant anticonvulsant activities without neurotoxicity (Aytemir, Septioğlu, & Çalış, 2010).

Antimicrobial Activity

- Synthesis and Evaluation of Anticonvulsant and Antimicrobial Activities: In a study by Aytemir, Çalış, and Özalp (2004), derivatives of 4H-pyran-4-one were synthesized and evaluated for antimicrobial activities. These compounds, related to 6-methyl-4-piperazin-1-ylpyran-2-one hydrochloride, displayed significant antimicrobial properties against various bacteria and fungi (Aytemir, Çalış, & Özalp, 2004).

Biological Activity

- Synthesis and Biological Activity of Pyrrol-2-ones and Derivatives: Research by Gein et al. (2013) on compounds structurally related to 6-methyl-4-piperazin-1-ylpyran-2-one hydrochloride explored their antimicrobial activity and influence on blood coagulation. This study provides insights into the biological activities of such compounds (Gein, Syropyatov, Kasimova, Dozmorova, Voronina, & Vakhrin, 2013).

Luminescent Properties

- Luminescent Properties and Photo-induced Electron Transfer: A study by Gan, Chen, Chang, and Tian (2003) investigated the luminescent properties of naphthalimide derivatives with piperazine substituents. These findings are relevant to the understanding of compounds like 6-methyl-4-piperazin-1-ylpyran-2-one hydrochloride in the context of luminescence and photochemistry (Gan, Chen, Chang, & Tian, 2003).

Molecular Structure Analysis

- Crystal Structure and Hirshfeld Surface Analysis: Research by Ullah and Stoeckli-Evans (2021) focused on the crystal structure and molecular interactions of hydrochloride salts of compounds similar to 6-methyl-4-piperazin-1-ylpyran-2-one hydrochloride. This study contributes to understanding the molecular structure and interactions of such compounds (Ullah & Stoeckli-Evans, 2021).

properties

IUPAC Name |

6-methyl-4-piperazin-1-ylpyran-2-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2.ClH/c1-8-6-9(7-10(13)14-8)12-4-2-11-3-5-12;/h6-7,11H,2-5H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXJZMHKJUFFBBC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)O1)N2CCNCC2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methyl-4-piperazin-1-ylpyran-2-one;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2-Chloroacetyl)amino]-2-methylcyclopentane-1-carboxamide](/img/structure/B2364885.png)

![1-[(1S,2S)-2-(13-Azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-1,2-diphenylethyl]-3-[3,5-bis(trifluoromethyl)phenyl]thiourea](/img/structure/B2364890.png)

![N-(3,4-difluorophenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide](/img/structure/B2364893.png)

![N-(2,6-dichlorophenyl)-2-[ethyl({4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}methyl)amino]acetamide](/img/structure/B2364900.png)

![2-[(4-bromophenyl)methylsulfanyl]propanoic Acid](/img/structure/B2364903.png)

![Methyl (2r)-2-[(tert-butoxy)carbonylamino]-3-(4-fluorophenyl)propanoate](/img/structure/B2364907.png)

![5-[(E)-2-quinolin-4-ylethenyl]benzene-1,3-diol](/img/structure/B2364908.png)